molecular formula C13H22N2O2SSi B15010009 8-Hydroxy-7-[3-(trimethylsilyl)propyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

8-Hydroxy-7-[3-(trimethylsilyl)propyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B15010009
M. Wt: 298.48 g/mol
InChI Key: YHMLTOACFZGCRT-UHFFFAOYSA-N
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Description

8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazine rings, followed by the introduction of the hydroxy and trimethylsilyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine or thiazine rings.

    Substitution: The trimethylsilyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the trimethylsilyl group can produce a wide range of functionalized derivatives.

Scientific Research Applications

8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidine and thiazine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE: shares similarities with other pyrimidine and thiazine derivatives, such as:

Uniqueness

The uniqueness of 8-HYDROXY-7-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H22N2O2SSi

Molecular Weight

298.48 g/mol

IUPAC Name

8-hydroxy-7-(3-trimethylsilylpropyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C13H22N2O2SSi/c1-19(2,3)9-4-6-10-11(16)14-13-15(12(10)17)7-5-8-18-13/h16H,4-9H2,1-3H3

InChI Key

YHMLTOACFZGCRT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCC1=C(N=C2N(C1=O)CCCS2)O

Origin of Product

United States

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